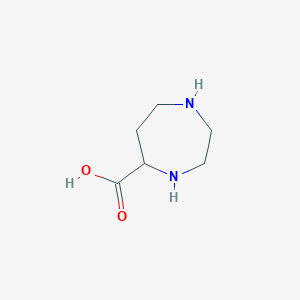
1,4-Diazepane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diazepane-5-carboxylic acid is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, and a carboxylic acid group at position 5. This compound is of significant interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepane-5-carboxylic acid can be synthesized through various methods. One common approach involves the reductive amination of benzaldehyde resin with β-alanine benzyl ester, followed by acylation with Fmoc-Phe-OH . Another method includes the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride in the presence of triethylamine and dichloromethane at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using solid-phase synthesis techniques. These methods allow for the efficient production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepane-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid group into acid chlorides, esters, and amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminium hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) for converting carboxylic acids into acid chlorides.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Primary alcohols.
Substitution: Acid chlorides, esters, and amides.
Scientific Research Applications
1,4-Diazepane-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial activity against gram-positive and gram-negative bacteria.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals and other bioactive molecules.
Mechanism of Action
The mechanism of action of 1,4-diazepane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are mediated through its binding to target proteins, such as L-amino acid deaminase from Proteus Vulgaris and LcpA ligase from Bacillus subtilis . These interactions result in the inhibition of bacterial growth and other biological effects.
Comparison with Similar Compounds
1,4-Diazepane-5-carboxylic acid can be compared with other similar compounds, such as:
1,2-Diazepanes: Differ in the position of nitrogen atoms.
1,3-Diazepanes: Differ in the position of nitrogen atoms.
1,4-Diazepines: Unsaturated analogues of 1,4-diazepanes.
Uniqueness
This compound is unique due to its specific structural features, including the position of nitrogen atoms and the presence of a carboxylic acid group. These features contribute to its distinct chemical and biological properties.
List of Similar Compounds
- 1,2-Diazepanes
- 1,3-Diazepanes
- 1,4-Diazepines
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,4-diazepane-5-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)5-1-2-7-3-4-8-5/h5,7-8H,1-4H2,(H,9,10) |
InChI Key |
BSDGTOBRRDGXKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















